molecular formula C16H18N4O2S B12497249 3-methyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

3-methyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B12497249
M. Wt: 330.4 g/mol
InChI Key: DIEYBFNKORJNIN-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of triazolo[4,3-a]pyridines can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonamide position .

Scientific Research Applications

N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group, in particular, contributes to its potential as an antibacterial and antimalarial agent .

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3-methyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C16H18N4O2S/c1-11(2)13-6-8-14(9-7-13)19-23(21,22)15-5-4-10-20-12(3)17-18-16(15)20/h4-11,19H,1-3H3

InChI Key

DIEYBFNKORJNIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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